N-(4-Nitrophenylmethyl)-2-propenamide
Description
1,4-Dibutryl-2,5-dimethylpiperazine is a piperazine derivative characterized by butyryl (C₃H₇CO-) substituents at the 1 and 4 positions and methyl groups at the 2 and 5 positions of the piperazine ring. Piperazine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in pharmaceuticals, catalysis, and materials science.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-10(13)11-7-8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13) |
InChI Key |
ZZTDVODHNMDUIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparisons
trans-1,4-Dibenzoyl-2,5-dimethylpiperazine (C₂₀H₂₀N₂O₂)
- Substituents : Benzoyl (aromatic) groups at 1,4 positions; methyl groups at 2,5.
- Structure : Centrosymmetric molecule with a chair conformation; planar amide bonds and a dihedral angle of ~70° between the carbonyl and benzene planes .
- Key Differences : The aromatic benzoyl groups introduce π-π stacking interactions in crystals, whereas the aliphatic butyryl groups in 1,4-dibutryl-2,5-dimethylpiperazine may favor hydrophobic interactions and reduced crystallinity.
- Structure: Smaller molecular weight (114.19 g/mol) with cis/trans stereoisomerism. Used as a templating agent in hybrid metal halides due to its basicity and spatial requirements . Key Differences: The absence of acyl groups limits its application in polymer synthesis or drug delivery compared to 1,4-dibutryl derivatives.
Piperazine-2,5-dione Derivatives (e.g., Compound 9b: C₂₀H₂₁O₆N₂)
- Substituents : Varied aromatic and aliphatic groups (e.g., 3,5-dimethoxyphenyl, 4-methylbenzoyl).
- Structure : Diketopiperazine core with restricted rotation; evaluated for antioxidant and antimicrobial activities .
- Key Differences : The diketopiperazine ring introduces rigidity, whereas 1,4-dibutryl-2,5-dimethylpiperazine retains a flexible piperazine backbone, enabling conformational adaptability.
Physical and Chemical Properties
*Predicted data based on structural analogs.
Research Findings and Key Insights
- Conformational Effects : Bulky substituents (e.g., benzoyl, butyryl) restrict piperazine ring flexibility, influencing crystallinity () and polymer chain dynamics ().
- Biological Activity : Acyl groups enhance bioactivity by improving target binding or membrane permeability. For example, diketopiperazines with aromatic substituents show potent antimicrobial effects .
- Stereochemical Control : Asymmetric synthesis methods () are critical for producing enantiopure derivatives with optimized pharmacological profiles.
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